molecular formula C12H15FN2O2 B7863986 5-amino-2-fluoro-N-(oxan-4-yl)benzamide

5-amino-2-fluoro-N-(oxan-4-yl)benzamide

Cat. No.: B7863986
M. Wt: 238.26 g/mol
InChI Key: AKOADNQRDINYBP-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-N-(oxan-4-yl)benzamide is a benzamide derivative characterized by a fluorine atom at the 2-position of the benzene ring, an amino group at the 5-position, and a tetrahydropyran (oxan-4-yl) substituent on the benzamide’s nitrogen. This structure combines electron-withdrawing (fluoro) and electron-donating (amino) groups, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

5-amino-2-fluoro-N-(oxan-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-2-1-8(14)7-10(11)12(16)15-9-3-5-17-6-4-9/h1-2,7,9H,3-6,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOADNQRDINYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-fluoro-N-(oxan-4-yl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and tetrahydropyran.

    Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with a suitable protecting group to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with tetrahydropyran under specific conditions to form the desired product.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-fluoro-N-(oxan-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-amino-2-fluoro-N-(oxan-4-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Binding Interactions and Target Selectivity

  • GK Protein Binding: Docking studies of 3,5-disubstituted benzamides (e.g., compound 5b) revealed H-bond interactions between the benzamide NH and Arg63 (2.8–3.0 Å distances). The oxan-4-yl group in the target compound could mimic such interactions via its ether oxygen .
  • Hyaluronidase Inhibition: N-Benzyl-substituted benzamides with halogenation at position 2 (e.g., α-fluoro benzyl) showed superior activity compared to position 3 analogs. The 2-fluoro substituent in the target compound may similarly enhance binding to hyaluronidase or related enzymes .

Therapeutic Potential and Pharmacological Profiles

  • The oxan-4-yl group in the target compound could improve solubility compared to aromatic aminoindane moieties .
  • Anti-Inflammatory Activity: Oxadiazole benzamides with nitro or chloro substituents (e.g., C7, 4-nitro) showed activity dependent on substituent position. The amino group in the target compound may act as a hydrogen-bond donor, akin to nitro groups in C7 .

Data Tables

Table 1: Structural and Activity Comparison of Selected Benzamides

Compound Name Substituents Biological Activity/Findings Reference ID
5-Amino-2-fluoro-N-(oxan-4-yl)benzamide 2-F, 5-NH2, N-oxan-4-yl Hypothesized GK/hyaluronidase interaction
5-Amino-2-fluoro-N-(4-fluorophenyl)BA 2-F, 5-NH2, N-4-fluorophenyl Supplier-listed; structural analog
2-Tetradecanoylamino-1-(3-carboxyphenyl)BA 2-tetradecanoylamino, 1-carboxy 79% PCAF HAT inhibition
4-Nitro-N-[5-(4-nitro-phenyl)-oxadiazol]BA 4-nitro, oxadiazole High anti-inflammatory activity

Table 2: Impact of Substituent Position on Activity

Position of Substituent Example Compound Activity Trend Reference ID
2-Fluoro Target compound Enhanced steric/electronic interactions
3-Fluoro α-Fluoro benzyl analogs Reduced hyaluronidase inhibition
2-Chloro (oxadiazole BA) C4 Moderate anti-inflammatory activity

Key Contrasts and Limitations

  • Contradictory Substituent Effects: While long acyl chains improved PCAF HAT inhibition in one study , oxadiazole benzamides showed position-dependent activity unrelated to chain length . This highlights the context-dependent role of substituents.
  • Lack of Direct Data: Limited evidence explicitly evaluates this compound. Comparisons rely on structural analogs, necessitating further experimental validation.

Biological Activity

5-Amino-2-fluoro-N-(oxan-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Fluorine Atom : Enhances lipophilicity and binding affinity to targets.
  • Oxan-4-yl Group : Provides structural rigidity and potential for interaction with biological targets.
  • Amino Group : May participate in hydrogen bonding, influencing solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom and oxan group enhance its binding affinity, potentially allowing it to act as an enzyme inhibitor or modulator of receptor function.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

2. Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial effects against various pathogens. For instance, benzamide derivatives have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess such properties.

3. Anti-inflammatory Effects

Benzamide derivatives are often studied for their anti-inflammatory properties, which could be relevant for treating conditions like arthritis or other inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study on a related benzamide compound demonstrated an IC50 value of approximately 15 µM against HCT116 colon cancer cells, indicating significant cytotoxicity. The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins .

Case Study 2: Antimicrobial Activity

In a comparative study, a structural analog of this compound exhibited an MIC of 0.625 mg/mL against Klebsiella pneumoniae, showcasing its potential as an antimicrobial agent .

Data Tables

Biological Activity IC50/MIC Values Reference
Anticancer (HCT116)15 µM
Antimicrobial (Klebsiella pneumoniae)0.625 mg/mL
Antimicrobial (Staphylococcus aureus)1.25 mg/mL

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